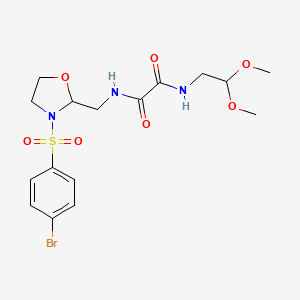
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide is a useful research compound. Its molecular formula is C16H22BrN3O7S and its molecular weight is 480.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines oxazolidinone and oxalamide functionalities, which are known for their diverse pharmacological effects.
Chemical Structure and Properties
The molecular formula for this compound is C18H25BrN4O6S, with a molecular weight of 505.4 g/mol. The presence of the bromophenyl sulfonyl group contributes to its biological activity, potentially enhancing interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H25BrN4O6S |
| Molecular Weight | 505.4 g/mol |
| Functional Groups | Oxazolidinone, Oxalamide, Sulfonamide |
| CAS Number | 868980-93-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The oxazolidinone moiety can form hydrogen bonds with active site residues of target proteins, while the sulfonyl group may engage in hydrophobic interactions. This dual interaction mechanism could modulate the activity of various biological pathways, leading to therapeutic effects.
Antibacterial Activity
Research indicates that oxazolidinone derivatives exhibit antibacterial properties, particularly against Gram-positive bacteria. The compound's structure suggests potential activity against bacterial enzymes involved in cell wall synthesis. A study on oxazolidinone-based inhibitors showed varying degrees of antibacterial efficacy, emphasizing the importance of structural modifications on activity levels .
Analgesic and Anti-inflammatory Effects
Recent studies have explored the analgesic and anti-inflammatory properties of related compounds containing similar structural motifs. For instance, derivatives with the 4-bromophenylsulfonyl group demonstrated significant inhibition of COX-2 enzyme activity, a key target in pain management . In pharmacological tests such as the writhing and hot plate tests, certain derivatives exhibited promising analgesic effects comparable to standard analgesics like pentazocine and aspirin.
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide | 0.024 | Anti-inflammatory |
| Celecoxib | 0.050 | Anti-inflammatory |
Toxicity Assessment
The acute toxicity profile of this compound has not been extensively documented; however, related compounds have shown low toxicity in animal models. Histopathological assessments indicated no significant adverse effects on organ systems .
Case Studies
- Analgesic Study : A series of oxazolones were synthesized and evaluated for their analgesic properties using animal models. The most active compound exhibited a significant reduction in pain response compared to controls, indicating a potential pathway for further development in pain management therapies .
- Antibacterial Evaluation : Another study focused on the structure-activity relationship (SAR) of oxazolidinones against Gram-negative bacteria. The results highlighted that modifications to the hydrophobic tail improved antibacterial efficacy, suggesting that similar modifications could enhance the activity of this compound .
Propriétés
IUPAC Name |
N-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(2,2-dimethoxyethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O7S/c1-25-14(26-2)10-19-16(22)15(21)18-9-13-20(7-8-27-13)28(23,24)12-5-3-11(17)4-6-12/h3-6,13-14H,7-10H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNXBJUBWPPYPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














